Cas no 102390-35-2 ((1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid)

(1r,4r)-4-(Trifluoroacetamido)cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a trifluoroacetamido group and a carboxylic acid functionality in a trans-configuration. This compound is valued for its structural rigidity and stereochemical precision, making it a useful intermediate in organic synthesis and pharmaceutical research. The trifluoroacetamido moiety enhances metabolic stability, while the carboxylic acid group allows for further derivatization or conjugation. Its defined stereochemistry ensures consistent reactivity in asymmetric synthesis. The compound is particularly relevant in the development of peptidomimetics and bioactive molecules, where its conformational constraints can influence binding affinity and selectivity. High purity and well-characterized stereochemistry are key advantages for research applications.
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid structure
102390-35-2 structure
商品名:(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
CAS番号:102390-35-2
MF:C9H12NO3F3
メガワット:239.192
CID:3411339
PubChem ID:14788218

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • CYCLOHEXANECARBOXYLIC ACID, 4-[(TRIFLUOROACETYL)AMINO]-, TRANS-
    • (1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
    • 102390-35-2
    • 127946-29-6
    • EN300-3213525
    • 4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
    • 1179796-70-3
    • AKOS010227127
    • (1s,4s)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
    • EN300-3074126
    • EN300-5589226
    • インチ: InChI=1S/C9H12F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h5-6H,1-4H2,(H,13,16)(H,14,15)
    • InChIKey: GBQPSMFKYVJSJY-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 239.07692773Da
  • どういたいしつりょう: 239.07692773Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3213525-5g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2
5g
$1572.0 2023-09-04
Enamine
EN300-3213525-10.0g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-3213525-0.1g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-3213525-0.5g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-3213525-10g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2
10g
$2331.0 2023-09-04
Enamine
EN300-3213525-1.0g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-3213525-0.05g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-3213525-2.5g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-3213525-5.0g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-3213525-0.25g
(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid
102390-35-2 95.0%
0.25g
$498.0 2025-03-19

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid 関連文献

(1r,4r)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acidに関する追加情報

(1R,4R)-4-(Trifluoroacetamido)cyclohexane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS number 102390-35-2, known as (1R,4R)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in the development of novel therapeutic agents and advanced materials.

At its core, this compound features a cyclohexane ring system, which serves as the structural backbone. The (1R,4R) configuration denotes the specific spatial arrangement of the substituents on the cyclohexane ring. The presence of a trifluoroacetamido group (-CONH-CF3) at the 4-position and a carboxylic acid group (-COOH) at the 1-position introduces a high degree of functional diversity. These groups are pivotal in determining the compound's chemical reactivity and biological activity.

Recent studies have highlighted the potential of (1R,4R)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid in drug discovery. Its trifluoroacetamido group is known to enhance bioavailability and stability in vivo, making it an attractive candidate for designing orally active medications. Additionally, the carboxylic acid group provides an anchor for further chemical modifications, enabling researchers to explore a wide range of pharmacophores.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The stereochemistry of the product is rigorously controlled during these steps to ensure high enantiomeric purity. Advanced techniques such as X-ray crystallography are employed to confirm the spatial arrangement of the substituents.

The application of (1R,4R)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics and advanced materials. For instance, derivatives of this compound have been explored as components in light-emitting diodes (LEDs) and flexible electronics due to their ability to facilitate charge transport.

From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its potential impact on ecosystems. Studies indicate that under aerobic conditions, the compound undergoes rapid mineralization, reducing its environmental footprint.

In conclusion, (1R,4R)-4-(trifluoroacetamido)cyclohexane-1-carboxylic acid stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and functional groups position it as a key player in both therapeutic development and materials innovation. As research continues to uncover new applications for this compound, its role in advancing science and technology is expected to grow significantly.

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